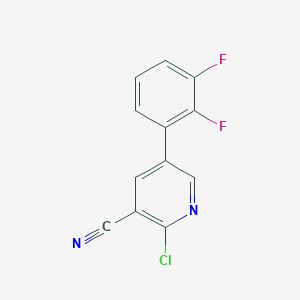
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile is a chemical compound that belongs to the class of halogenated pyridine derivatives It is characterized by the presence of a chloro group, two fluorine atoms, and a nitrile group attached to a nicotinonitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile typically involves the halogenation of a nicotinonitrile precursor. One common method includes the reaction of 2,3-difluoroaniline with 2-chloronicotinonitrile under specific conditions to introduce the chloro and difluorophenyl groups. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and dimethylformamide, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Industrial Chemistry: The compound is utilized in the production of agrochemicals and specialty chemicals, enhancing crop protection and industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
- 2-Chloro-5-(trifluoromethyl)nicotinonitrile
- 2,6-Dichloro-3-cyano-5-fluoropyridine
Uniqueness
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile is unique due to the specific arrangement of its chloro and difluorophenyl groups, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in drug discovery and materials science.
Propiedades
Fórmula molecular |
C12H5ClF2N2 |
|---|---|
Peso molecular |
250.63 g/mol |
Nombre IUPAC |
2-chloro-5-(2,3-difluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H5ClF2N2/c13-12-7(5-16)4-8(6-17-12)9-2-1-3-10(14)11(9)15/h1-4,6H |
Clave InChI |
QEDPLXAQFXPXKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(N=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


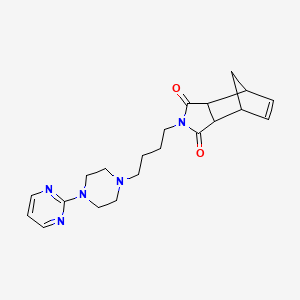



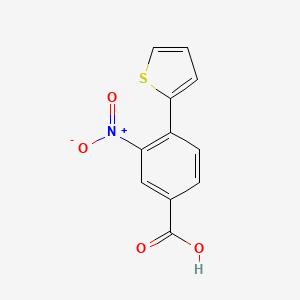
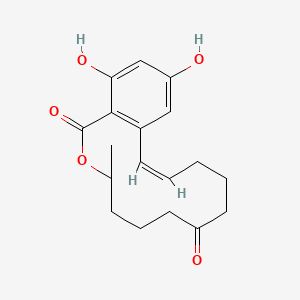

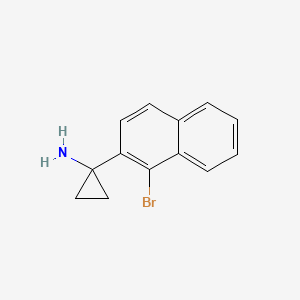

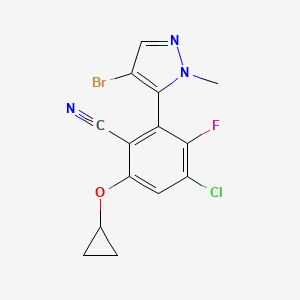
![Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-](/img/structure/B12082165.png)
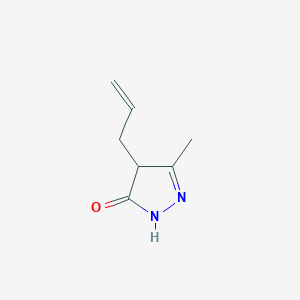
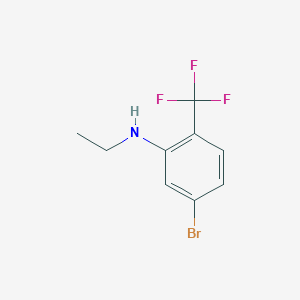
![Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)
